1-Ethylpiperazine-2-carboxylate
Description
Properties
Molecular Formula |
C7H13N2O2- |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
1-ethylpiperazine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-4-3-8-5-6(9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
KBGVGPASFNVZTE-UHFFFAOYSA-M |
Canonical SMILES |
CCN1CCNCC1C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Piperazine carboxylates vary significantly based on substituent positions and functional groups. Key comparisons include:
Key Observations :
- Substituent Position : Substituents at C1 (e.g., COOEt) versus C4 (e.g., nitropyridinyl) alter electronic and steric profiles. The C1-COOEt group in this compound may favor hydrogen bonding, while C4-substituted analogs (e.g., nitro or chlorophenyl groups) enhance target specificity .
- Lipophilicity : Ethyl and methyl groups increase lipophilicity, improving membrane permeability, whereas polar groups like nitro reduce bioavailability .
Stability and Coordination Chemistry
Piperazine carboxylates often form stable metal complexes. For example, ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate coordinates with Ni(II), Zn(II), and Cd(II) via the thiocarbamoyl and carboxylate groups . The ethyl and COOEt groups in this compound may similarly facilitate metal binding, enabling applications in catalysis or drug delivery.
Q & A
Q. What are the key synthetic pathways for 1-Ethylpiperazine-2-carboxylate derivatives?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. For example, piperazine derivatives are often synthesized via coupling reactions using reagents like thiols or amines under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation . Solvent choice (e.g., dimethylformamide or dichloromethane) significantly impacts yield and purity .
Q. How can spectroscopic methods confirm the structural integrity of this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying functional groups and spatial arrangements. For instance, H NMR can resolve hydrogen environments on the piperazine ring, while C NMR confirms carbonyl and ester groups. X-ray crystallography provides definitive 3D structural data, particularly for resolving stereochemistry .
Q. What purification techniques are effective for isolating this compound derivatives?
Column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) is standard. Recrystallization from ethanol or methanol improves purity, especially for crystalline derivatives. High-Performance Liquid Chromatography (HPLC) is recommended for isolating thermally labile compounds .
Q. How should researchers handle and store this compound?
Store under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis. Use desiccants to avoid moisture absorption, which can degrade ester groups .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
Kinetic and thermodynamic control strategies are essential. For example, lowering reaction temperatures (e.g., 0–5°C) reduces byproduct formation in nucleophilic substitutions. Catalyst screening (e.g., Pd/C for hydrogenation) and solvent polarity adjustments (e.g., switching from THF to acetonitrile) can enhance selectivity .
Q. What methodologies resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering in piperazine). Variable-temperature NMR experiments or DFT-based computational modeling (e.g., Gaussian software) can reconcile these differences .
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) identify potential interactions with targets like kinases or GPCRs. For example, thiazole-containing derivatives show affinity for adenosine receptors due to hydrophobic and π-π stacking interactions .
Q. What experimental designs evaluate thermal stability under pharmaceutical formulation conditions?
Thermogravimetric Analysis (TGA) measures decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies phase transitions. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage, with HPLC monitoring degradation products .
Q. How do researchers assess interactions with biological targets in vitro?
Fluorescence polarization assays quantify binding affinities to enzymes (e.g., cyclooxygenase-2). For receptor targets, radioligand displacement assays (e.g., H-labeled antagonists) determine IC values. Surface Plasmon Resonance (SPR) provides real-time kinetics for protein-ligand interactions .
Data Contradiction Analysis
- Contradiction : Variable reaction yields reported for similar derivatives.
Resolution : Yield discrepancies often stem from subtle differences in solvent purity or trace moisture. Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves in DMF) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
